molecular formula C5H14N3O+ B1262684 N-carbamoylputrescinium(1+)

N-carbamoylputrescinium(1+)

Cat. No. B1262684
M. Wt: 132.18 g/mol
InChI Key: YANFYYGANIYHGI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N-carbamoylputrescinium(1+) is an ammonium ion that is the conjugate acid of N-carbamoylputrescine, arising from protonation of the primary amino group;  major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N-carbamoylputrescine.

Scientific Research Applications

Putrescine Biosynthesis in Plants

N-carbamoylputrescine (NCP) plays a crucial role in the biosynthesis of putrescine from arginine in plants. NCP amidohydrolase converts NCP to putrescine, a process studied in grape callus tissue. The study explored NCP analogs with varying carbon side chains to understand their interaction with the enzyme and the breakdown of substituted ureas in plant cells (Mendum & Adams, 1997).

Propionic Acidemia Treatment

N-carbamoyl-L-glutamate has been used as a treatment for hyperammonemia in patients with propionic acidemia (PA). A study described its successful outpatient use in an infant with PA, demonstrating its potential in managing this condition without invasive procedures or hospitalization (Soyucen, Demirci & Aydın, 2010).

Detoxication in Plant Cells

Research on pea seedlings indicated that N-carbamoylputrescine (N-CPutr.) is not toxic to plants, even at high concentrations, suggesting a detoxification mechanism through carbamoylation of putrescine. This study postulated an "oscillatory" mechanism for N-CPutr. synthesis in higher plants (Wielgat & Kleczkowski, 2015).

Muscle Protein Metabolism in Rats

In a study on rats, N-carbamoyl putrescine (NCP) was investigated for its effect on muscle metabolism. In malnourished old rats, NCP supplementation showed potential in preserving lean mass by limiting protein breakdown. This suggests that NCP might play a role in muscle protein synthesis and breakdown, although its effects could be limited by glucose intolerance (Jegatheesan et al., 2019).

properties

Product Name

N-carbamoylputrescinium(1+)

Molecular Formula

C5H14N3O+

Molecular Weight

132.18 g/mol

IUPAC Name

4-(carbamoylamino)butylazanium

InChI

InChI=1S/C5H13N3O/c6-3-1-2-4-8-5(7)9/h1-4,6H2,(H3,7,8,9)/p+1

InChI Key

YANFYYGANIYHGI-UHFFFAOYSA-O

Canonical SMILES

C(CCNC(=O)N)C[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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